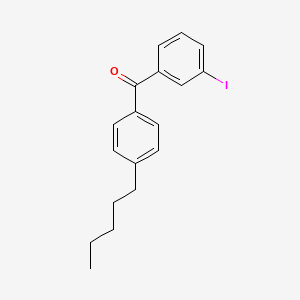

Cyclopentyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

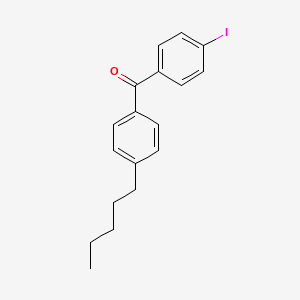

“Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone” is a compound with the CAS Number: 898759-76-7 . It has a molecular weight of 246.31 . The compound is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom .

Synthesis Analysis

1,3-Dioxolanes are widely used in natural product syntheses as protecting groups for ketones, aldehydes, and 1,2-diols . They represent important intermediates and end-products in the pharmaceutical, fragrance, and polymer industries . A series of new enantiomerically pure and racemic 1,3-dioxolanes was synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 .

Molecular Structure Analysis

The InChI Code for “Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone” is 1S/C15H18O3/c16-14 (11-4-1-2-5-11)12-6-3-7-13 (10-12)15-17-8-9-18-15/h3,6-7,10-11,15H,1-2,4-5,8-9H2 .

Chemical Reactions Analysis

1,3-Dioxolanes can easily be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid .

Physical And Chemical Properties Analysis

The molecular formula for “Cyclopentyl 3-(1,3-dioxolan-2-yl)phenyl ketone” is C15H18O3 . It has a molecular weight of 246.31 .

科学的研究の応用

Low Impact Acetalization Reactions : A study highlighted the use of Cyclopentyl methyl ether, related to Cyclopentyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, in the synthesis of 1,3-dioxanes and 1,3-dioxolanes. This process was performed under Dean-Stark conditions, emphasizing its potential in environmentally friendly acetalization reactions (Azzena et al., 2015).

Antioxidant Evaluation and Molecular Modeling : The compound's derivatives, specifically di-2-thienyl ketones festooned with thiazole or pyridine moiety, underwent quantum chemical calculations to assess their reactivity towards different types of attacks. These studies provided insights into the electronic structure and reactivity of these derivatives, indicating their potential in designing compounds with antioxidant properties (Althagafi, 2022).

Photoinduced Alkylation of Enones : Research involving the photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes, similar to Cyclopentyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, demonstrated the synthesis of monoprotected 1,4-diketones. This study suggests the compound's relevance in photochemical processes and potential applications in light-induced synthesis techniques (Mosca et al., 2001).

Polar [3 + 2] Cycloaddition : Investigations into the [3 + 2] cycloaddition reaction of carbonyl ylides with ketones, involving structures related to Cyclopentyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone, revealed the synthesis of substituted dioxolanes and spirocyclic dioxolane indolinones. These findings are significant for understanding the compound's role in cycloaddition reactions and the synthesis of complex molecular structures (Bentabed-Ababsa et al., 2008).

特性

IUPAC Name |

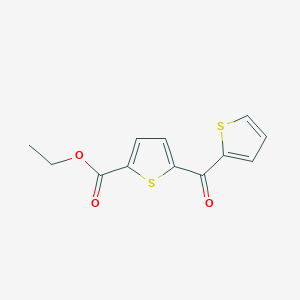

cyclopentyl-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c14-12(9-3-1-2-4-9)10-5-6-11(17-10)13-15-7-8-16-13/h5-6,9,13H,1-4,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPOFZHRIVLQIGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=C(S2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641897 |

Source

|

| Record name | Cyclopentyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898772-54-8 |

Source

|

| Record name | Cyclopentyl[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)